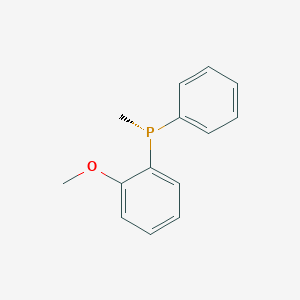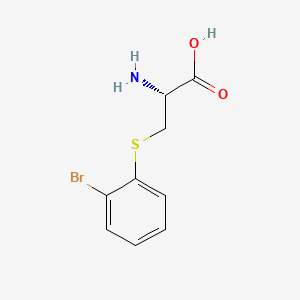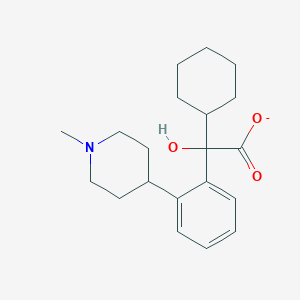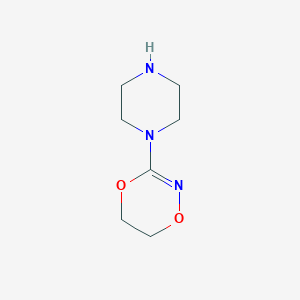
3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine is a heterocyclic compound that features both piperazine and dioxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s derivatives are explored for their use in various industrial applications, including as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine involves its interaction with specific molecular targets. For instance, its derivatives can act as dopamine and serotonin antagonists, making them useful in the treatment of psychiatric disorders . The compound interacts with neurotransmitter receptors, modulating their activity and thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
Piperaquine: Another piperazine derivative used as an antimalarial agent.
Uniqueness
3-(Piperazin-1-yl)-5,6-dihydro-1,4,2-dioxazine is unique due to its dioxazine ring, which imparts distinct chemical and biological properties. Its combination of piperazine and dioxazine rings makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
CAS No. |
358389-43-2 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-piperazin-1-yl-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C7H13N3O2/c1-3-10(4-2-8-1)7-9-12-6-5-11-7/h8H,1-6H2 |
InChI Key |
SEHUBJQHCFADIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
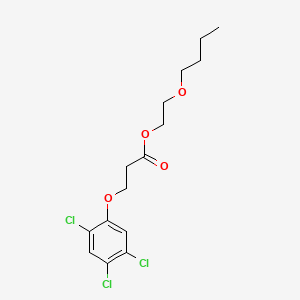

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
